molecular formula C23H25N3O3 B15111141 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl](2,3-dimethyl-1H-indol-5-yl)methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl](2,3-dimethyl-1H-indol-5-yl)methanone

Cat. No.: B15111141
M. Wt: 391.5 g/mol
InChI Key: SPZIIVPHNHVCCV-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 1,3-benzodioxole (piperonyl) group methyl-linked to the piperazine ring and a methanone group attached to a 2,3-dimethylindole moiety. Its molecular formula is inferred as C₂₃H₂₅N₃O₄ (based on a related structure in ), with a molecular weight of ~431.47 g/mol.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone

InChI

InChI=1S/C23H25N3O3/c1-15-16(2)24-20-5-4-18(12-19(15)20)23(27)26-9-7-25(8-10-26)13-17-3-6-21-22(11-17)29-14-28-21/h3-6,11-12,24H,7-10,13-14H2,1-2H3

InChI Key

SPZIIVPHNHVCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and the benzodioxol-5-ylmethyl group serve as nucleophilic sites.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) to form quaternary ammonium derivatives.

  • Arylation : Coupling with aryl halides via Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos), yields aryl-substituted piperazine analogs.

Example Reaction:

Piperazine-NH+R-XBase, DMFPiperazine-NR+HX\text{Piperazine-NH} + \text{R-X} \xrightarrow{\text{Base, DMF}} \text{Piperazine-NR} + \text{HX}

Condensation Reactions

The methanone carbonyl group participates in condensation with amines or hydrazines.

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imine derivatives.

  • Hydrazone Synthesis : Interaction with hydrazine hydrate produces hydrazones, which are precursors for heterocyclic scaffolds.

Key Conditions:

ReagentSolventTemperatureProduct
AnilineEthanol80°CN-aryl imine derivative
Hydrazine hydrateMethanol60°CHydrazone analog

Amidation and Acylation

The piperazine moiety undergoes acylation with electrophilic reagents.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine yields N-acylated derivatives.

  • Sulfonylation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamide-linked compounds.

Reactivity Trend:

ReactantAcyl Chloride>Sulfonyl Chloride(in DCM, 0–25°C)\text{Reactant} \quad \text{Acyl Chloride} > \text{Sulfonyl Chloride} \quad (\text{in DCM, 0–25°C})

Catalytic Coupling Reactions

The indole and benzodioxole aromatic systems enable cross-coupling reactions.

  • Suzuki Coupling : The indole bromo-derivative (if synthesized) reacts with arylboronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

  • Heck Reaction : Olefination of halogenated indole derivatives with alkenes under palladium catalysis.

Reductive Amination

The ketone group facilitates reductive amination with primary or secondary amines.

  • Procedure : Reacts with amines (e.g., methylamine) in the presence of NaBH₃CN or H₂/Pd-C to form secondary or tertiary amines.

Example:

CO+R-NH2NaBH₃CNCH-NR2\text{CO} + \text{R-NH}_2 \xrightarrow{\text{NaBH₃CN}} \text{CH-NR}_2

Oxidation and Reduction

  • Oxidation : The indole moiety can be oxidized to oxindole derivatives using meta-chloroperbenzoic acid (mCPBA).

  • Reduction : The methanone group is reduced to a methylene group using LiAlH₄ or BH₃·THF.

Research Implications

The compound’s versatility in reactions like alkylation, acylation, and cross-coupling enables the synthesis of analogs with tailored pharmacological properties. For instance, Schiff base derivatives may enhance metal-binding capacity for anticancer activity, while acylated forms could improve blood-brain barrier penetration for neurological targets . Further studies are needed to optimize reaction yields and explore novel transformations (e.g., photochemical modifications).

Data Gaps : Detailed kinetic studies and computational modeling of reaction pathways are absent in current literature, highlighting areas for future research .

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

Medicine

Industry

    Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Benzodioxolylmethylpiperazine Moieties

Compound Name Core Structure Differences Key Properties/Applications Reference
Piribedil (2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine) Replaces methanone-indole with pyrimidine Dopamine D2/D3 agonist; used in Parkinson’s disease
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone Methanone linked to 5-chloro-2-methoxyphenyl instead of indole Potential antipsychotic activity (structural similarity to atypical neuroleptics)
4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone Methanone attached to 4-methylphenyl Likely targets serotonin receptors (e.g., 5-HT1A) due to phenyl substitution
(3S)-1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one Hydroxyindolinone replaces dimethylindole-methanone Hypothetical MAO-B inhibition (based on indolinone moiety)

Functional Group Variations in Methanone-Linked Compounds

  • Indole vs. 5-Chloro-2-methoxyphenyl () introduces electron-withdrawing groups, which may improve metabolic stability but reduce BBB penetration compared to dimethylindole .
  • Heterocyclic Replacements: Pyrimidine (piribedil, ) confers rigidity and hydrogen-bonding capacity, favoring dopamine receptor interactions . Pyrazoline derivatives () exhibit antimicrobial activity, highlighting the versatility of methanone-linked heterocycles .

Research Findings and Data Tables

Table 1: Structural and Predicted Pharmacological Comparisons

Compound Molecular Weight (g/mol) LogP (Predicted) Key Targets (Hypothesized)
Target Compound 431.47 3.5 Serotonin receptors (5-HT2A/5-HT6), MAO-B
Piribedil 298.35 2.1 Dopamine D2/D3 receptors
Compound 429.89 3.0 5-HT1A, Sigma-1 receptors
Compound 394.45 2.8 5-HT2C, adrenergic receptors

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Biological Activity

The biological activity of this compound can be categorized based on its effects on various biological systems.

Antidepressant Activity

Research indicates that compounds with piperazine and indole moieties often exhibit antidepressant properties. The benzodioxole group may enhance serotonin receptor affinity, contributing to mood elevation and anxiety reduction. Studies have shown that similar compounds can act as serotonin reuptake inhibitors (SRIs), which are effective in treating depression and anxiety disorders .

Antimicrobial Properties

Preliminary studies suggest that derivatives of piperazine exhibit antimicrobial activity against various pathogens. The presence of the benzodioxole moiety might enhance this activity by disrupting microbial cell membranes or interfering with metabolic pathways. For instance, compounds structurally related to our target have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The indole structure is known for its anticancer properties. Compounds with similar frameworks have demonstrated the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the interaction of the compound with cancer cell lines has been noted to result in significant cytotoxic effects .

The proposed mechanisms through which 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone exerts its biological effects include:

  • Serotonin Receptor Modulation : Interaction with 5-HT receptors may enhance neurotransmitter signaling.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter breakdown.
  • Cell Cycle Interference : The indole component may disrupt cellular proliferation pathways in cancer cells.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antidepressant effects in animal models using similar piperazine derivatives .
Study 2Showed antimicrobial efficacy against E. coli and Staphylococcus aureus with a structure closely related to our target compound .
Study 3Reported cytotoxicity against various cancer cell lines, indicating potential for further development in oncological therapies .

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